
2-Hydroxyquinoline
Descripción general
Descripción
2-Hydroxyquinoline is a monohydroxyquinoline carrying a hydroxy substituent at position 2 . It is an intermediate metabolite produced during the microbial degradation of quinoline . It has a role as a bacterial xenobiotic metabolite . It is a tautomer of a quinolin-2 (1H)-one .
Synthesis Analysis
The synthesis of 2-Hydroxyquinoline involves various protocols that have been reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Hydroxyquinoline is C9H7NO . It has a molecular weight of 145.16 g/mol . The IUPAC name is 1H-quinolin-2-one . The InChI is InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H, (H,10,11) .Chemical Reactions Analysis
The chemical reactions of 2-Hydroxyquinoline involve various processes. For instance, it is an intermediate metabolite produced during the microbial degradation of quinoline . More detailed information about its chemical reactions can be found in the relevant literature .Physical And Chemical Properties Analysis
2-Hydroxyquinoline has a molecular formula of C9H7NO . Its molecular weight is 145.16 g/mol . The compound is a monohydroxyquinoline carrying a hydroxy substituent at position 2 .Aplicaciones Científicas De Investigación
Synthesis of Quinolines and Derivatives
2-Hydroxyquinoline is used in the synthesis of quinolines and their derivatives . The heterocyclic quinoline or hydroquinoline core is a structural motif of numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry . For example, the well-known drugs primaquine and chloroquine (antimalarial), bedaquiline (antitubercular), ciprofloxacin (antibiotic), pitavastatin (cholesterol lowering) are some examples among a broad class of compounds with quinoline pharmacophores .
Development of Anticancer Drugs
2-Hydroxyquinoline has been used to design platinum (IV) complexes with intense bands shifted towards longer wavelengths . These Pt (IV) complexes are inert stable prodrugs that can be photoactivated to produce Pt (II) species with promising anticancer activity .
Construction of Quinolines
A facile and efficient one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines was developed . Heteropolyacids, for example, phosphotungstic acid as a Brønsted acid, were used as catalysts .
Luminescent Compound
Hydroxyquinolines guide the main chain aggregation in water and are shown to form nanoparticles with ordered self-assemblies . Thus, they present a novel class of luminescent compound .
Biological and Pharmaceutical Activities
Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention as it has potential for industrial and medicinal applications . Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Safety and Hazards
2-Hydroxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
2-Hydroxyquinoline and its derivatives have a rich diversity of biological properties . Numerous investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future . In view of its predominance, and on the basis of our research interest in this scaffold, an updated and detailed account of the pharmacological properties of 8-Hydroxyquinoline derivatives, as well as recent insights from structural biology, are described .
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxyquinoline is the 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in the bacterium Pseudomonas putida .
Mode of Action
It is known that 2-hydroxyquinoline can bind to a diverse range of targets with high affinities . This suggests that it may interact with its target enzyme in a way that alters the enzyme’s function, potentially inhibiting its activity .
Biochemical Pathways
It is known that the compound is involved in the biodegradation of quinoline . During this process, 2-Hydroxyquinoline is converted into other compounds, suggesting that it may affect pathways related to the metabolism and breakdown of quinoline .
Pharmacokinetics
The volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of 2-Hydroxyquinoline are all currently unknown .
Result of Action
It is known that the compound has a broad range of biological activities . This suggests that it may have diverse effects at the molecular and cellular level, potentially affecting a variety of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxyquinoline. For example, the presence of certain soil enzymes can mediate the ecological function of 2-Hydroxyquinoline . Additionally, the compound’s action can be influenced by the presence of other chemicals in the environment .
Propiedades
IUPAC Name |
1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISFMEBWQUVKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058769 | |
| Record name | 2(1H)-Quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Quinolinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Hydroxyquinoline | |
CAS RN |
59-31-4, 70254-42-1, 1321-40-0, 104534-80-7 | |
| Record name | 2-Hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070254421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104534807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Hydroxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803BHY7QWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Hydroxyquinoline?
A1: 2-Hydroxyquinoline has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.
Q2: What spectroscopic data are available for characterizing 2-Hydroxyquinoline?
A2: 2-Hydroxyquinoline can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H NMR spectroscopy, 13C NMR spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, , ]
Q3: Does 2-Hydroxyquinoline exhibit tautomerism?
A3: Yes, 2-Hydroxyquinoline exists in two tautomeric forms: lactim ("enol") and lactam ("keto"). These forms are nearly equal in energy and interconvert by transferring a hydrogen atom between the oxygen of the OH group and the ring nitrogen. [, ]
Q4: How does the structure of 2-Hydroxyquinoline relate to its properties?
A4: The presence of both a hydroxyl group and a nitrogen atom in the quinoline ring system gives 2-Hydroxyquinoline its unique properties. This structure allows for tautomerism, influences its interaction with metal ions [], and impacts its biological activity [, ].
Q5: How is 2-Hydroxyquinoline involved in quinoline biodegradation?
A5: 2-Hydroxyquinoline is a key intermediate in the biodegradation of quinoline by various bacterial species. [, , , , , , , , ] Microorganisms often utilize a stepwise degradation pathway, with 2-hydroxyquinoline formed through the initial mono-oxygenation of quinoline. [, ] Further degradation of 2-hydroxyquinoline can then proceed via different pathways depending on the bacterial species and environmental conditions.
Q6: Which bacterial species are known to degrade 2-Hydroxyquinoline?
A6: Several bacterial species have been identified that can degrade 2-Hydroxyquinoline, including Pseudomonas spp., Rhodococcus spp., Comamonas spp., and Thauera spp. [, , , , , , ]. These bacteria often work in concert, with some species initiating the breakdown of quinoline into 2-hydroxyquinoline and others further degrading the intermediate. [, ]
Q7: What factors can influence the biodegradation rate of 2-Hydroxyquinoline?
A7: Factors impacting 2-hydroxyquinoline biodegradation include: * Microbial community composition: Different bacterial species have varying degradation capabilities and can work synergistically. [, ]* Availability of electron donors: Biodegradation processes require electron donors; compounds like oxalate, produced during quinoline photolysis or added exogenously, can accelerate degradation. []* Environmental conditions: Factors like pH, temperature, and the presence of inhibitors can significantly affect bacterial activity. []
Q8: What are some potential applications of 2-Hydroxyquinoline and its derivatives?
A8: 2-Hydroxyquinoline derivatives have shown potential in various applications, including:
- Antidiabetic agents: 2-Hydroxyquinoline and some analogs exhibit inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism and potential targets for diabetes management. []
- Anti-mycobacterium agents: Fluorine-containing Schiff bases derived from 2-Hydroxyquinoline have shown promising anti-tuberculosis activity against Mycobacterium tuberculosis. []
Q9: How does 2-Hydroxyquinoline interact with biological systems?
A9: While specific mechanisms require further investigation, studies highlight several ways 2-Hydroxyquinoline interacts with biological systems:
- Enzyme inhibition: It can inhibit enzymes like α-glucosidase and α-amylase, potentially impacting carbohydrate metabolism. []
- Metal ion chelation: Its structure enables it to chelate metal ions, which could influence various biological processes. []
- Interaction with DNA: Research suggests derivatives of 2-Hydroxyquinoline can interact with DNA, a property potentially relevant for developing therapeutic agents. []
Q10: How can 2-Hydroxyquinoline be synthesized?
A10: 2-Hydroxyquinoline can be synthesized using various methods, including:
- Modified Skraup method: This classic approach involves reacting 2-aminophenol with glycerol, sulfuric acid, and an oxidizing agent. [, ]
- Reaction of 2-aminobenzophenones with N,N-dimethylacetamide: This method provides substituted 2-hydroxyquinolines. []
Q11: What types of reactions can 2-Hydroxyquinoline undergo?
A11: 2-Hydroxyquinoline can participate in various reactions, including:
- Reactions at the hydroxyl group: It can undergo alkylation, acylation, and other reactions typical of phenolic hydroxyl groups. [, ]
- Complexation with metal ions: It can act as a ligand and form complexes with various metal ions, particularly transition metals. []
Q12: What analytical techniques are commonly employed to study 2-Hydroxyquinoline and its derivatives?
A12: Various analytical techniques are crucial in studying 2-Hydroxyquinoline:* Chromatographic techniques (HPLC, GC): To separate, identify, and quantify 2-hydroxyquinoline and its metabolites in complex mixtures. [, ] * Spectroscopic techniques (UV-Vis, fluorescence): For structural elucidation, monitoring reactions, and developing analytical assays. [, , ]* Mass spectrometry: For determining molecular weight, identifying metabolites, and studying fragmentation patterns. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3417282.png)
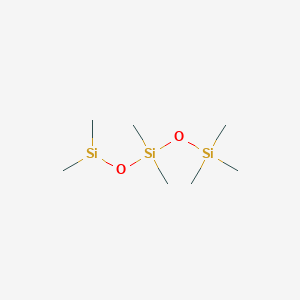

![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B3417295.png)


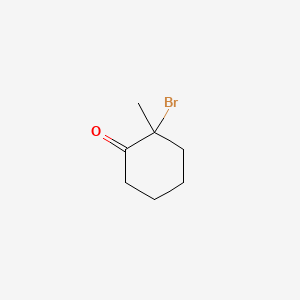


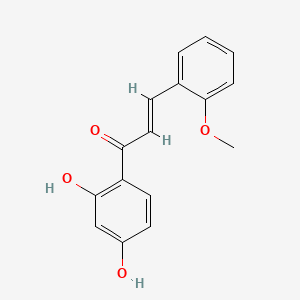
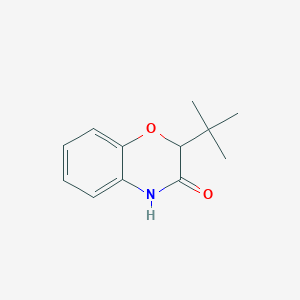
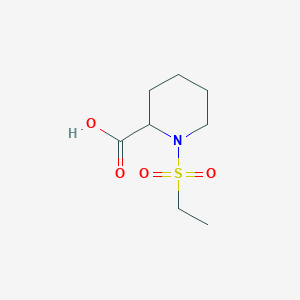
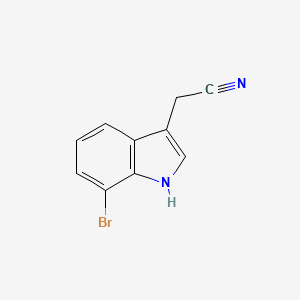
![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B3417372.png)